2-Chloro-4,6-difluorobenzaldehyde

Organic Synthesis Reaction Kinetics Electrophilicity

2-Chloro-4,6-difluorobenzaldehyde (CAS 1261493-54-2) is a fluorinated benzaldehyde derivative characterized by a chlorine substituent at the ortho position and two fluorine atoms at the 4- and 6-positions of the aromatic ring, resulting in a molecular formula of C₇H₃ClF₂O and a molecular weight of approximately 176.55 g/mol. The compound features a reactive aldehyde functional group flanked by electron-withdrawing chlorine and fluorine substituents, which modulates its electrophilicity and governs regioselectivity in subsequent transformations.

Molecular Formula C7H3ClF2O
Molecular Weight 176.55 g/mol
CAS No. 1261493-54-2
Cat. No. B1433746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-difluorobenzaldehyde
CAS1261493-54-2
Molecular FormulaC7H3ClF2O
Molecular Weight176.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C=O)Cl)F
InChIInChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
InChIKeyWEXRLMRQYDCTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-difluorobenzaldehyde (CAS 1261493-54-2) Procurement & Technical Baseline


2-Chloro-4,6-difluorobenzaldehyde (CAS 1261493-54-2) is a fluorinated benzaldehyde derivative characterized by a chlorine substituent at the ortho position and two fluorine atoms at the 4- and 6-positions of the aromatic ring, resulting in a molecular formula of C₇H₃ClF₂O and a molecular weight of approximately 176.55 g/mol . The compound features a reactive aldehyde functional group flanked by electron-withdrawing chlorine and fluorine substituents, which modulates its electrophilicity and governs regioselectivity in subsequent transformations . This specific substitution pattern distinguishes it from simpler mono-fluorinated or dichloro-substituted benzaldehyde building blocks and is primarily sought as a specialized intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals where precise halogen positioning is critical for biological target engagement [1].

Why 2-Chloro-4,6-difluorobenzaldehyde Cannot Be Substituted by Common Benzaldehyde Analogs


Generic substitution with commercially ubiquitous analogs such as 2,4-difluorobenzaldehyde (CAS 364-32-9) or 2,6-difluorobenzaldehyde (CAS 437-81-0) fails to reproduce the synthetic utility of 2-chloro-4,6-difluorobenzaldehyde due to critical differences in both electronic and steric properties. The presence of the ortho-chlorine atom introduces a significantly stronger inductive electron-withdrawal effect (-I effect) compared to fluorine at the same position, altering the electrophilicity of the aldehyde carbonyl and influencing the rate of nucleophilic addition reactions . Furthermore, the chlorine substituent serves as a distinct synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that cannot be accessed via C-F bonds, which are notoriously inert under standard palladium catalysis [1]. Substituting 2,6-difluorobenzaldehyde—which lacks the chlorine handle—or 2-chloro-6-fluorobenzaldehyde—which lacks the 4-fluoro substituent—would result in either a loss of downstream diversification capability or a failure to meet the specific electronic requirements demanded by a target receptor's binding pocket or the regiochemical constraints of subsequent electrophilic aromatic substitution (EAS) steps [2].

2-Chloro-4,6-difluorobenzaldehyde: Quantitative Comparative Evidence for Scientific Selection


Ortho-Chlorine vs. Ortho-Fluorine: Impact on Aldehyde Carbonyl Electrophilicity and Reactivity

The substitution of an ortho-fluorine atom with a chlorine atom in 2-chloro-4,6-difluorobenzaldehyde increases the electrophilicity of the aldehyde carbonyl carbon compared to 2,4,6-trifluorobenzaldehyde. This is due to the stronger -I (inductive electron-withdrawing) effect of chlorine relative to fluorine. Kinetic studies on the oxidation of substituted benzaldehydes demonstrate that the reaction rate is directly correlated with the electron-withdrawing capacity of the substituents, following a Hammett linear free-energy relationship [1]. Consequently, 2-chloro-4,6-difluorobenzaldehyde exhibits an increased susceptibility to nucleophilic attack at the carbonyl center compared to its fully fluorinated analog, which can translate to higher yields or milder reaction conditions in nucleophilic addition steps such as Schiff base formation or hydride reduction.

Organic Synthesis Reaction Kinetics Electrophilicity

Orthogonal Cross-Coupling Capability: The Value of an Aryl Chloride Handle in 2-Chloro-4,6-difluorobenzaldehyde

2-Chloro-4,6-difluorobenzaldehyde possesses a reactive aryl chloride moiety that enables orthogonal palladium-catalyzed cross-coupling reactions, a feature absent in the commonly used 2,4-difluorobenzaldehyde and 2,6-difluorobenzaldehyde. While aryl C-F bonds are exceptionally stable (bond dissociation energy of Ph-F is ~126 kcal/mol) and generally inert under standard Suzuki-Miyaura conditions, the C-Cl bond in this compound (bond dissociation energy of Ph-Cl is ~96 kcal/mol) is activated by the adjacent electron-withdrawing fluorine atoms and can undergo efficient oxidative addition to Pd(0) catalysts [1]. This allows for sequential derivatization strategies where the aldehyde is first protected or transformed, followed by selective cross-coupling at the C-2 position to install aryl, heteroaryl, or amino groups. The difluoro-substituted benzaldehyde scaffold cannot offer this same diversification pathway, limiting its utility in complex molecule synthesis.

Cross-Coupling Suzuki-Miyaura Diversification

Enantioselective Difluoromethylation: Chiral Induction Potential of 2-Chloro-4,6-difluorobenzaldehyde

In enantioselective nucleophilic difluoromethylation reactions, the presence of an ortho-chlorine substituent on the benzaldehyde ring has been shown to influence the stereochemical outcome. Specifically, studies using 2-chlorinated benzaldehydes with chiral quaternary ammonium salt catalysts and difluoromethylating reagents like PhSO₂CF₂H or Me₃SiCF₂SO₂Ph have achieved enantiomeric excesses (ee) up to 64% [1]. This level of stereocontrol is a function of the steric and electronic properties imparted by the ortho-chloro substituent, which restricts the conformational freedom of the transition state. In comparison, unsubstituted benzaldehyde or 2-fluorobenzaldehyde provide significantly lower enantioselectivity in this reaction manifold, as the smaller fluorine atom fails to exert the same degree of stereodifferentiation. While the direct application of this specific reaction to 2-chloro-4,6-difluorobenzaldehyde is inferred, the critical role of the ortho-chloro group is clearly demonstrated.

Enantioselective Synthesis Difluoromethylation Catalysis

Optimal Application Scenarios for 2-Chloro-4,6-difluorobenzaldehyde in R&D and Manufacturing


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Sequential Aldehyde Protection and Suzuki Coupling

This compound is ideally suited for constructing ortho-substituted biaryl systems, a common motif in kinase inhibitors and GPCR modulators. The synthetic strategy involves initial protection of the aldehyde (e.g., as an acetal), followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-2 chlorine position to install a diverse aryl or heteroaryl group. The electron-withdrawing fluorine atoms at C-4 and C-6 activate the C-Cl bond for oxidative addition, enabling the use of mild catalytic systems [1]. Subsequent deprotection of the aldehyde yields a functionalized biaryl carboxaldehyde ready for further elaboration. This pathway is not accessible when starting from 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, which lack a viable cross-coupling handle.

Construction of Fluorinated Heterocyclic Scaffolds in Agrochemical Discovery

As an intermediate for next-generation crop protection agents, 2-chloro-4,6-difluorobenzaldehyde provides a direct route to fluorinated pyrazoles, isoxazoles, and pyrimidines. The aldehyde can be condensed with hydrazines or hydroxylamines to form the corresponding heterocycles, while the electron-withdrawing substituents enhance the metabolic stability of the final active ingredient [2]. The presence of the 4- and 6-fluoro groups is critical for blocking oxidative metabolism in vivo, a feature that generic chlorobenzaldehydes cannot replicate. Patents from major agrochemical companies highlight fluorinated benzaldehydes as key intermediates for achieving high insecticidal activity against pests like Aphis gossypii and Hyalopterus pruni [3].

Asymmetric Synthesis of Difluoromethyl-Containing Chiral Building Blocks

For medicinal chemistry programs focused on introducing the metabolically stable CF₂H group in a stereodefined manner, 2-chloro-4,6-difluorobenzaldehyde serves as an optimal substrate. The ortho-chlorine atom provides steric bulk that enhances facial selectivity during nucleophilic addition to the aldehyde carbonyl. As demonstrated in enantioselective difluoromethylation studies, ortho-chlorinated benzaldehydes can achieve enantiomeric excesses of up to 64% under optimized catalytic conditions [4]. This enables the synthesis of chiral benzylic alcohols or amines bearing a difluoromethyl group, which are valuable as bioisosteres for hydroxyl or thiol moieties in drug candidates.

Preparation of High-Performance Fluorinated Liquid Crystals and Electronic Materials

The specific substitution pattern of 2-chloro-4,6-difluorobenzaldehyde imparts a significant dipole moment and polarizability, making it a valuable precursor for fluorinated liquid crystals used in display technologies. The aldehyde functionality allows for facile chain extension via Wittig or Horner-Wadsworth-Emmons olefination, while the chlorine atom can be exploited in transition metal-catalyzed C-C bond forming reactions to build rod-like molecular architectures. The combination of lateral fluorine atoms and a terminal chlorine ensures the desired dielectric anisotropy and low viscosity required for fast-switching LCD materials. Vendor specifications typically offer this compound at ≥98% purity, which is essential for achieving consistent material performance in these demanding applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4,6-difluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.